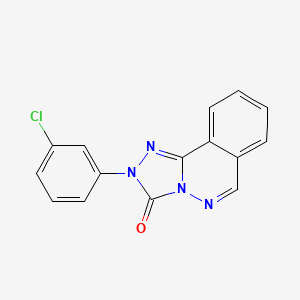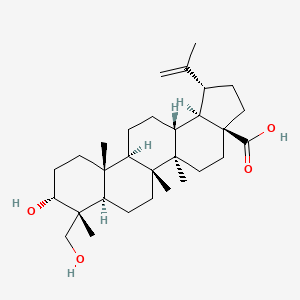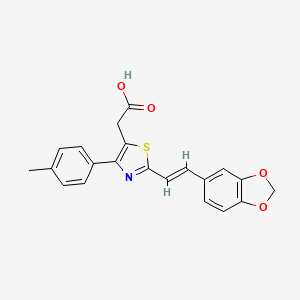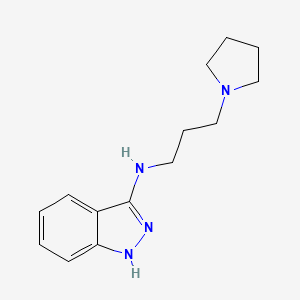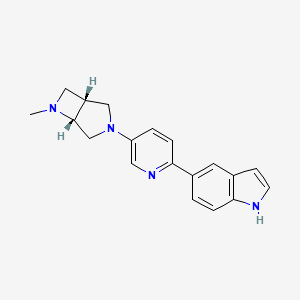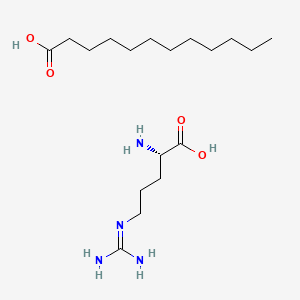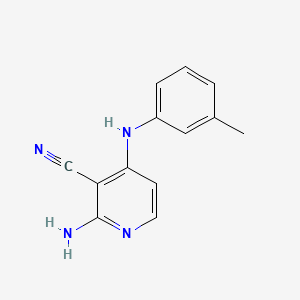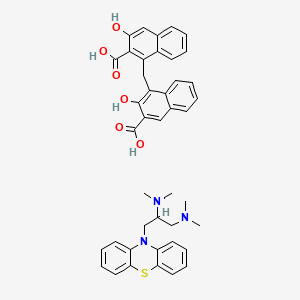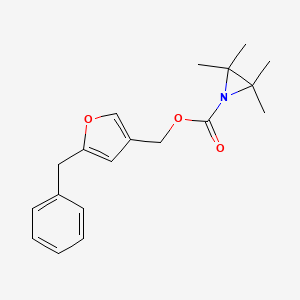
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯是一种复杂的化合物,其结构中融合了苄基、呋喃基和氮丙啶羧酸酯基团。
准备方法
合成路线和反应条件
(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯的合成通常需要多个步骤,以市售的前体为起始原料。一种常见的方法是将5-苄基-3-呋喃基甲醇与2,2,3,3-四甲基-1-氮丙啶羧酸氯在碱性条件下反应。反应通常在氮气或氩气等惰性气体气氛下进行,以防止氧化和其他副反应的发生。反应混合物随后使用柱层析等技术进行纯化,以分离出所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成的效率和产率。此外,工业方法可能采用高性能液相色谱 (HPLC) 等先进的纯化技术,以确保最终产品的纯度。
化学反应分析
反应类型
(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯可以进行多种化学反应,包括:
氧化: 呋喃基团可以被氧化形成呋喃酮或其他氧化的衍生物。
还原: 苄基团可以被还原形成相应的苄醇。
取代: 氮丙啶环可以发生亲核取代反应,导致形成不同的氮丙啶衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在温和条件下用于打开氮丙啶环。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,呋喃基团的氧化可能会产生呋喃酮,而苄基团的还原可能会产生苄醇。
科学研究应用
化学
在化学领域,(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯被用作合成更复杂分子的构建模块。
生物学
在生物学研究中,该化合物可用作探针来研究酶的机制和相互作用。它的氮丙啶环特别适用于研究酶中的亲核攻击机制。
医药
在药物化学领域,(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯正在被探索作为潜在的药物候选者。它独特的结构可能在治疗某些疾病方面提供治疗益处,尽管需要进一步的研究来确认其疗效和安全性。
工业
在工业领域,该化合物可用于开发新材料,如聚合物和涂料。它的反应性官能团可以创造具有特定性质的材料,例如增强的耐用性或耐化学性。
作用机制
(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯的作用机制涉及它通过其反应性官能团与分子靶标的相互作用。氮丙啶环可以发生亲核攻击,导致与靶标分子形成共价键。这种相互作用可以破坏正常的细胞过程,使其在各种应用中发挥作用,例如酶抑制或药物开发。
相似化合物的比较
类似化合物
(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯: 由于其苄基、呋喃基和氮丙啶羧酸酯基团的组合而具有独特性。
苄基氮丙啶羧酸酯: 缺乏呋喃基团,使其在某些反应中缺乏通用性。
呋喃基氮丙啶羧酸酯: 缺乏苄基团,这可能会限制其在药物化学中的应用。
独特性
(5-苄基-3-呋喃基)甲基 2,2,3,3-四甲基-1-氮丙啶羧酸酯的独特性在于其官能团的组合,这使得它能够进行广泛的化学反应和应用。它的结构为开发具有特定性质和功能的新化合物提供了通用的平台。
属性
CAS 编号 |
18877-90-2 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(5-benzylfuran-3-yl)methyl 2,2,3,3-tetramethylaziridine-1-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-18(2)19(3,4)20(18)17(21)23-13-15-11-16(22-12-15)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3 |
InChI 键 |
XXMGBFVVCBTZIE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




